Cas no 56490-93-8 (Benzeneethanamine,4-methoxy-a,a-dimethyl-, hydrochloride (1:1))

56490-93-8 structure
Nom du produit:Benzeneethanamine,4-methoxy-a,a-dimethyl-, hydrochloride (1:1)
Numéro CAS:56490-93-8
Le MF:C11H18ClNO
Mégawatts:215.719722270966
MDL:MFCD01708221
CID:373497
PubChem ID:91891
Benzeneethanamine,4-methoxy-a,a-dimethyl-, hydrochloride (1:1) Propriétés chimiques et physiques
Nom et identifiant
-
- Benzeneethanamine,4-methoxy-a,a-dimethyl-, hydrochloride (1:1)
- 1-(4-methoxyphenyl)-2-methylpropan-2-amine hydrochloride
- 1-heptan-4-yl-2-phenyl-1,2,4-triazolidine-3,5-dione
- 1,1-dimethyl-2-(4-methoxyphenyl)ethylamine hydrochloride
- 1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride (1:1)
- benzeneethanamine, 4-methoxy-alpha,alpha-dimethyl-, hydrochloride (1:1)
- AMY16719
- DTXSID70971910
- Benzeneethanamine,4-methoxy-alpha,alpha-dimethyl-,hydrochloride
- 56490-93-8
- SB40417
- MFCD01708221
- AC-29949
- 1-(4-Methoxyphenyl)-2-methylpropan-2-amine--hydrogen chloride (1/1)
- KS-7995
- alpha,alpha-dimethyl-4-methoxyphenethylamine hydrochloride
- SCHEMBL3800374
- Benzeneethanamine, 4-methoxy-alpha,alpha-dimethyl-, hydrochloride
- SY119349
- A903469
- AC6367
- Phenethylamine, alpha,alpha-dimethyl-p-methoxy-, hydrochloride
- 1-(4-methoxyphenyl)-2-methylpropan-2-amine HCl
- BXOCBNXPOIPDTL-UHFFFAOYSA-N
- S 65
- 2-methyl-1-(4-methoxyphenyl)-2-propanamine hydrochloride
- 1-(4-Methoxyphenyl)-2-methyl-2-propanamine Hydrochloride
- 1-(4-methoxyphenyl)-2-methylpropan-2-amine;hydrochloride
- AKOS037654069
- 1-(4-methoxyphenyl)-2-methylpropan-2-amine, hydrochloride
- DB-215739
-
- MDL: MFCD01708221
- Piscine à noyau: InChI=1S/C11H17NO.ClH/c1-11(2,12)8-9-4-6-10(13-3)7-5-9;/h4-7H,8,12H2,1-3H3;1H
- La clé Inchi: BXOCBNXPOIPDTL-UHFFFAOYSA-N
- Sourire: CC(C)(CC1=CC=C(C=C1)OC)N.Cl
Propriétés calculées
- Qualité précise: 215.10784
- Masse isotopique unique: 215.108
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 14
- Nombre de liaisons rotatives: 3
- Complexité: 148
- Nombre d'unités de liaison covalente: 2
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 35.2A^2
Propriétés expérimentales
- Point d'ébullition: 269.4°Cat760mmHg
- Point d'éclair: 110.5°C
- Le PSA: 35.25
Benzeneethanamine,4-methoxy-a,a-dimethyl-, hydrochloride (1:1) PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Chemenu | CM350239-10mg |
1,1-dimethyl-2-(4-methoxyphenyl)ethylamine hydrochloride |
56490-93-8 | 95%+ | 10mg |
$239 | 2022-06-11 | |
eNovation Chemicals LLC | D658552-25G |
1-(4-methoxyphenyl)-2-methyl-propan-2-amine;hydrochloride |
56490-93-8 | 97% | 25g |
$245 | 2024-07-21 | |
1PlusChem | 1P00F0N7-5mg |
Phenethylamine, alpha,alpha-dimethyl-p-methoxy-, hydrochloride |
56490-93-8 | 98% | 5mg |
$100.00 | 2023-12-16 | |
Aaron | AR00F0VJ-50mg |
Phenethylamine, alpha,alpha-dimethyl-p-methoxy-, hydrochloride |
56490-93-8 | 98% | 50mg |
$647.00 | 2023-12-14 | |
1PlusChem | 1P00F0N7-10mg |
Phenethylamine, alpha,alpha-dimethyl-p-methoxy-, hydrochloride |
56490-93-8 | 98% | 10mg |
$123.00 | 2023-12-16 | |
A2B Chem LLC | AG99875-5g |
Phenethylamine, alpha,alpha-dimethyl-p-methoxy-, hydrochloride |
56490-93-8 | 97% | 5g |
$1010.00 | 2024-04-19 | |
Aaron | AR00F0VJ-5mg |
Phenethylamine, alpha,alpha-dimethyl-p-methoxy-, hydrochloride |
56490-93-8 | 98% | 5mg |
$147.00 | 2023-12-14 | |
A2B Chem LLC | AG99875-5mg |
Phenethylamine, alpha,alpha-dimethyl-p-methoxy-, hydrochloride |
56490-93-8 | 98% | 5mg |
$90.00 | 2024-04-19 | |
eNovation Chemicals LLC | D658552-10g |
1-(4-methoxyphenyl)-2-methyl-propan-2-amine;hydrochloride |
56490-93-8 | 97% | 10g |
$140 | 2025-02-21 | |
eNovation Chemicals LLC | Y0995899-5g |
1-(4-methoxyphenyl)-2-methylpropan-2-amine hydrochloride |
56490-93-8 | 95% | 5g |
$500 | 2024-08-02 |
Benzeneethanamine,4-methoxy-a,a-dimethyl-, hydrochloride (1:1) Littérature connexe
-
Yi Cai,Sonal Kumar,Rodney Chua,Vivek Verma,Du Yuan,Zongkui Kou,Hao Ren,Hemal Arora J. Mater. Chem. A, 2020,8, 12716-12722
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
56490-93-8 (Benzeneethanamine,4-methoxy-a,a-dimethyl-, hydrochloride (1:1)) Produits connexes
- 1039920-66-5(4-(3-Bromophenoxy)-3-fluoroaniline)
- 61484-98-8(Benzoic acid, 2-amino-4-ethoxy-)
- 2020295-48-9(2-amino-2-methyl-3-(4-propyl-1H-pyrazol-1-yl)propanoic acid)
- 153854-75-2(5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-diazinane-2,4,6-trione)
- 1805736-59-7(Ethyl 2-bromo-5-(3-chloro-2-oxopropyl)phenylacetate)
- 1486433-08-2(5-chloro-2-methoxy-N-methyl-3-sulfamoylbenzamide)
- 1597979-76-4(3-bromo-4-(oxolan-3-yl)methoxy-1lambda6-thiolane-1,1-dione)
- 2171902-92-2(2-1-(3-methylbutyl)-5-(oxolan-3-yl)-1H-1,2,3-triazol-4-ylethan-1-amine)
- 23017-97-2(.δ.4-dafachronic Acid)
- 2169006-69-1(3-ethynyl-1-(trifluoromethyl)-1H-pyrazole)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:56490-93-8)Benzeneethanamine,4-methoxy-a,a-dimethyl-, hydrochloride (1:1)

Pureté:99%/99%/99%
Quantité:10mg/25mg/50mg
Prix ($):168.0/330.0/582.0
atkchemica
(CAS:56490-93-8)Benzeneethanamine,4-methoxy-a,a-dimethyl-, hydrochloride (1:1)

Pureté:95%+
Quantité:1g/5g/10g/100g
Prix ($):Enquête